PF-4950834 Exhibits >25-Fold Higher ROCK2 Potency Than Y-27632
PF-4950834 inhibits ROCK2 with an IC50 of 8.35 nM in a biochemical fluorescence polarization assay using GST-tagged human ROCK2 [1]. In contrast, the widely used comparator Y-27632 demonstrates Ki/IC50 values ranging from 140 nM to 300 nM for ROCK1/2 [2]. This represents an approximate 17- to 36-fold increase in ROCK2 inhibitory potency for PF-4950834.
| Evidence Dimension | ROCK2 inhibitory potency (IC50) |
|---|---|
| Target Compound Data | 8.35 nM |
| Comparator Or Baseline | Y-27632: 140-300 nM (Ki/IC50 range) |
| Quantified Difference | ~17-fold to 36-fold higher potency |
| Conditions | Biochemical kinase assay; GST-tagged human ROCK2; fluorescent peptide substrate; ATP at Km concentration. |
Why This Matters
Higher potency allows the use of lower compound concentrations in cellular assays, reducing the risk of off-target effects and improving the interpretability of ROCK-dependent phenotypes.
- [1] Rajagopalan LE, et al. J Pharmacol Exp Ther. 2010;333(3):707-16. View Source
- [2] Tocris Bioscience. Y-27632 dihydrochloride Datasheet. View Source
